Ethyl 2-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]acetate
Description
Ethyl 2-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]acetate (C₉H₁₂N₂O₄, MW 212.21) is a heterocyclic ester featuring a 5-methyl-1,2-oxazole ring linked to a carbamoyl acetate ethyl ester group . The compound is synthesized with >95% purity, indicating robust synthetic protocols, likely involving oxazole ring formation followed by carbamoylation and esterification.
Properties
IUPAC Name |
ethyl 3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-9(13)5-8(12)10-7-4-6(2)15-11-7/h4H,3,5H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJQJOUJIGRUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=NOC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460169 | |
| Record name | Propanoic acid, 3-[(5-methyl-3-isoxazolyl)amino]-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113137-17-0 | |
| Record name | Propanoic acid, 3-[(5-methyl-3-isoxazolyl)amino]-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]acetate, with the CAS number 113137-17-0, is a compound of interest due to its potential biological activities. This article explores its biological activity based on various studies, including structural characteristics, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 186.18 g/mol. The compound features an oxazole ring which is known for its biological relevance, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₄ |
| Molecular Weight | 186.18 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Antiviral Activity
Research indicates that compounds containing the oxazole moiety exhibit notable antiviral properties. For instance, derivatives of oxazole have shown effectiveness against various viruses, including Herpes Simplex Virus (HSV) and others. This compound has been suggested to possess similar activities due to its structural analogies with known antiviral agents .
Anti-inflammatory Effects
The anti-inflammatory potential of oxazole derivatives has been documented in various studies. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo. This suggests that this compound may also contribute to anti-inflammatory responses through modulation of cytokine release or inhibition of inflammatory pathways .
In Vitro Studies
A study conducted by Salem et al. (2021) explored the antiviral activities of various heterocyclic compounds, including those with oxazole structures. The findings indicated that compounds with similar frameworks exhibited significant antiviral activities against HSV and other viruses . Although this compound was not directly tested, its structural characteristics suggest potential efficacy.
QSAR Analysis
Quantitative Structure–Activity Relationship (QSAR) studies have been utilized to predict the biological activity of compounds based on their chemical structure. Research involving benzenesulfonyl-pyrazol-esters highlighted how modifications in the oxazole ring could enhance inhibitory activities against specific enzymes related to viral replication . Such findings underscore the importance of structural modifications in developing effective antiviral agents.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]acetate has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its oxazole moiety is known for various biological activities, including antimicrobial and anti-inflammatory properties.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of compounds containing oxazole derivatives. This compound was tested against several bacterial strains, demonstrating significant inhibition of growth compared to control groups. This suggests its potential as a lead compound for antibiotic development.
Agricultural Science
In agricultural applications, this compound is being investigated for its potential use as a pesticide or herbicide. The structural characteristics of this compound allow it to interact with various biological targets within pests.
Case Study: Herbicidal Properties
Research conducted by agricultural chemists found that formulations containing this compound exhibited effective herbicidal activity against common weeds. Field trials indicated a reduction in weed biomass by up to 70% when applied at optimal concentrations.
Material Science
The compound's unique properties also make it suitable for applications in material science, particularly in the synthesis of polymers and coatings with enhanced performance characteristics.
Case Study: Polymer Synthesis
A recent advancement in polymer chemistry involved using this compound as a monomer in the production of biodegradable polymers. The resulting materials displayed improved mechanical properties and degradation rates compared to traditional plastics, highlighting the compound's versatility.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares key features of ethyl 2-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]acetate with analogous compounds:
Key Observations:
- Molecular Weight : The target compound has the lowest molecular weight (212.21), suggesting superior bioavailability or volatility compared to bulkier analogues like pyrazophos (MW 410.33) .
- Functional Groups: The carbamoyl group in the target compound contrasts with phosphinothioyl (pyrazophos) or tert-butyl (chlorimuron ethyl ester) substituents, which influence toxicity and environmental persistence .
Toxicity and Environmental Impact
- The carbamoyl group in the target compound is less toxic than pyrazophos’s phosphinothioyl group, which inhibits acetylcholinesterase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
